

Check Availability & Pricing

A Comprehensive Review of (R)-SpiroPAP Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	(R)-DTB-SpiroPAP	
Cat. No.:	B2456929	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This review focuses on the well-established and highly effective (R)-SpiroPAP ligand and its iridium complexes in asymmetric catalysis. Extensive literature searches did not yield specific results for a ligand termed "(R)-DTB-SpiroPAP". It is plausible that "DTB" refers to di-tert-butyl substituents on the phosphine's aryl groups, a common modification in ligand design. However, in the absence of direct literature for such a specifically named ligand, this guide provides a comprehensive overview of the parent (R)-SpiroPAP system, which is of significant interest and applicability in the field.

Introduction to SpiroPAP Ligands in Asymmetric Catalysis

Chiral spiro ligands have emerged as a "privileged" class in asymmetric catalysis due to their rigid C2-symmetric scaffold, which imparts high levels of stereocontrol in metal-catalyzed reactions.[1] Among these, the pyridine-aminophosphine ligand, SpiroPAP, has garnered considerable attention. Developed by Zhou and co-workers, the iridium complexes of SpiroPAP have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of a wide range of ketones and ketoesters.[2][3][4] These catalysts are characterized by their high stability, remarkable activity with extremely high turnover numbers (TONs), and their successful application in the industrial synthesis of pharmaceuticals.[5]



The tridentate coordination of the SpiroPAP ligand to the iridium center is crucial for the catalyst's high stability and activity. This design overcomes the instability observed in some bidentate aminophosphine ligand complexes, leading to catalysts that can be stored under an inert atmosphere for months without loss of activity.[2]

Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

The iridium complex of (R)-SpiroPAP is a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones to the corresponding chiral secondary alcohols. This transformation is of great importance in the synthesis of fine chemicals and pharmaceutical intermediates.

Asymmetric Hydrogenation of Aryl Ketones

The Ir-(R)-SpiroPAP catalyst exhibits excellent performance in the asymmetric hydrogenation of various aryl ketones. The reaction proceeds with high yields and outstanding enantioselectivities under relatively mild conditions. A summary of representative results is presented in Table 1.



Substra te	Product	Catalyst Loading (mol%)	H ₂ Pressur e (atm)	Time (h)	Yield (%)	ee (%)	Ref
Acetophe none	(R)-1- Phenylet hanol	0.0001	50	30	100	98	
3- Hydroxya cetophen one	(R)-1-(3- Hydroxyp henyl)eth anol	0.001	-	-	91	96	
2- Acetylpyr idine	(R)-1- (Pyridin- 2- yl)ethano	0.02	50	4	>99	97	
1- Acetonap hthone	(R)-1- (Naphtha len-1- yl)ethano	0.02	50	12	>99	98	
4- Methoxy acetophe none	(R)-1-(4- Methoxy phenyl)et hanol	0.02	50	2	>99	99	

Table 1: Asymmetric Hydrogenation of Aryl Ketones with Ir-(R)-SpiroPAP Catalyst.

The catalyst's efficiency is highlighted by the extremely low catalyst loading required for the hydrogenation of acetophenone, achieving a turnover number of up to 4,550,000.[5]

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

The Ir-(R)-SpiroPAP catalyst is also highly effective for the challenging asymmetric hydrogenation of β -aryl- β -ketoesters, affording the corresponding chiral β -hydroxy esters with



excellent yields and enantioselectivities. These products are valuable building blocks in organic synthesis.[2][5]

Substra te	Product	Catalyst Loading (mol%)	H ₂ Pressur e (atm)	Time	Yield (%)	ee (%)	Ref
Ethyl benzoyla cetate	Ethyl (R)-3- hydroxy- 3- phenylpr opanoate	0.1	8	25 min	98	98	[2]
Ethyl 3- oxo-3-(4- chloroph enyl)prop anoate	Ethyl (R)-3-(4- chloroph enyl)-3- hydroxyp ropanoat e	0.1	8	30 min	95	99.2	
Ethyl 3- oxo-3-(2- naphthyl) propanoa te	Ethyl (R)-3- hydroxy- 3- (naphthal en-2- yl)propan oate	0.1	8	4 h	93	99.8	[2]
Ethyl 3- oxo-3- (thiophen -2- yl)propan oate	Ethyl (R)-3- hydroxy- 3- (thiophen -2- yl)propan oate	0.1	8	1 h	96	99.1	[2]



Table 2: Asymmetric Hydrogenation of β -Aryl- β -Ketoesters with Ir-(R)-SpiroPAP Catalyst.

Experimental Protocols Preparation of the Ir-(R)-SpiroPAP Catalyst

The active iridium catalyst is typically prepared in situ from [Ir(COD)CI]₂ and the (R)-SpiroPAP ligand.

Materials:

- [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
- (R)-SpiroPAP ligand
- Anhydrous ethanol
- Schlenk tube
- · Hydrogen gas supply

Procedure:

- To a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).[2]
- Purge the Schlenk tube with hydrogen gas three times.[2]
- Add anhydrous ethanol (6 mL) to the Schlenk tube.
- Stir the resulting orange solution at room temperature. The color of the solution will change to light yellow after approximately 1.5 hours, indicating the formation of the active catalyst.[2]
- The solvent can be removed under reduced pressure to yield a light yellow powder, which can be used directly without further purification. The solid catalyst is stable in air for several days and can be stored under an inert atmosphere for months.[2]



General Procedure for the Asymmetric Hydrogenation of a Ketone

Materials:

- Substrate (ketone)
- Ir-(R)-SpiroPAP catalyst solution (prepared as above) or solid catalyst
- Anhydrous ethanol
- Potassium tert-butoxide (KOtBu) (for ketoester hydrogenation)
- Stainless steel autoclave

Procedure:

- In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1 mmol) and the appropriate amount of the Ir-(R)-SpiroPAP catalyst (e.g., 0.0001 to 0.1 mol%).
- If applicable (for ketoesters), add a solution of KOtBu in anhydrous ethanol.
- Add anhydrous ethanol to dissolve the components.
- Place the glass liner inside the stainless steel autoclave.
- Seal the autoclave and purge with hydrogen gas several times.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-50 atm).
- Stir the reaction mixture at the specified temperature (typically room temperature) for the required time.
- After the reaction is complete, carefully release the hydrogen pressure.
- Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to obtain the chiral alcohol.



• Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle for Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for the Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation of ketones.

Experimental Workflow

Caption: General experimental workflow for Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Review of (R)-SpiroPAP Catalyzed Asymmetric Hydrogenation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2456929#literature-review-of-r-dtb-spiropap-catalyzed-reactions]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com